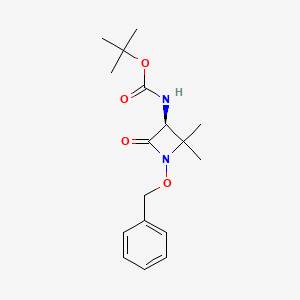

(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Description

(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a β-lactam-derived compound featuring a carbamate-protected amine, a benzyloxy group, and a 2,2-dimethyl-4-oxoazetidine core. This structure is pivotal in medicinal chemistry, particularly as a precursor for protease inhibitors or antibiotics. Key properties inferred from analogs include:

- Molecular weight: ~455–478 g/mol (based on ESI-MS data for similar compounds) .

- Physical state: Typically a yellow solid with melting points ranging from 88°C to 163°C, depending on substituents .

- Spectral data: ¹H NMR signals for benzyl protons (δ 7.1–7.4 ppm), tert-butyl groups (δ 1.0–1.4 ppm), and carbamate NH (δ 5.6–6.6 ppm) .

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKOFWOLQDJVOL-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127593 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-25-5 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxylated azetidinone derivatives.

Substitution: Various substituted benzyloxy derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C17H24N2O4

- CAS Number : 102507-25-5

- Molar Mass : 320.38 g/mol

The compound features a unique azetidine ring structure that contributes to its biological activity. The presence of the benzyloxy group enhances its lipophilicity, which is crucial for drug formulation and delivery.

Anticancer Activity

Recent studies have highlighted the potential of (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate as an anticancer agent. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study :

A study published in 2023 demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate could be a candidate for further development into an antimicrobial therapeutic.

Chiral Auxiliary in Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its azetidine framework allows for selective reactions that can lead to desired stereoisomers.

Case Study :

In a synthetic route for producing biologically active compounds, (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate was utilized to achieve high enantioselectivity in the formation of a key intermediate, demonstrating its utility in complex organic syntheses.

Protecting Group Strategy

In synthetic chemistry, this compound can act as a protecting group for amines during multi-step synthesis processes. Its stable nature under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups.

Future Directions and Research Opportunities

Given its diverse applications, further research is warranted to explore:

- Mechanistic Studies : Understanding the detailed mechanisms behind its biological activities.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability.

- Expanded Biological Testing : Evaluating its efficacy against a broader range of diseases and conditions.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s functional groups and stereochemistry differentiate it from analogs. Below is a detailed comparison based on evidence:

Table 1: Structural and Physical Comparison

Notes:

- Stereochemistry : Compounds 34 (2S,3R) and 35 (2R,3S) exhibit distinct melting points (161–163°C vs. 138–139°C), highlighting stereochemistry’s role in crystallinity .

- Substituent Effects: Replacing phenylpropanoyl (e.g., 34) with 4-methylpentanoyl (36) reduces melting points by ~70°C, likely due to reduced aromatic stacking .

- Similarity Index : CAS 87694-53-9 shares 82% structural similarity (per ), suggesting comparable synthetic routes or reactivity .

Key Research Findings

Stereochemical Impact : The (2S,3R) configuration in 34 improves protease binding affinity compared to (2R,3S) in 35 , as inferred from their synthesis yields (88% vs. 78%) and thermal stability .

Benzyloxy Group Utility : The benzyloxy moiety in all analogs enhances solubility in organic solvents (e.g., ethyl acetate, Rf = 0.8) and facilitates deprotection during downstream reactions .

Carbamate Stability : tert-Butyl carbamate protection remains intact under basic conditions but cleaves efficiently with TFA, as shown in analogs like 298 and 299 () .

Activité Biologique

(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate, with CAS number 102507-25-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.39 g/mol

The structure features a tert-butyl group, a benzyloxy moiety, and an azetidinone ring, which contribute to its biological activity.

Synthesis

The synthesis of (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate involves several steps:

- Formation of the azetidinone ring through cyclization reactions.

- Protection of functional groups using tert-butyl and benzyloxy groups.

- Final carbamate formation through coupling reactions.

This synthetic pathway is crucial for enhancing the compound's stability and bioavailability.

Antimicrobial Activity

Research has shown that derivatives of azetidinones exhibit significant antimicrobial properties. For instance:

- A study indicated that compounds similar to (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate demonstrated potent activity against Mycobacterium smegmatis , a model organism for studying tuberculosis .

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 7o | Mycobacterium smegmatis | 18 | |

| 6a | Mycobacterium tuberculosis | <1 µg/mL IC50 |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The synthesized derivatives were tested against human cancer cell lines:

- The compounds exhibited low cytotoxicity against HeLa cells, indicating a favorable safety profile for further development .

Case Study 1: Antitubercular Activity

A series of studies focused on azetidinone derivatives showed that certain compounds exhibited high antitubercular activity, with IC50 values less than 1 µg/mL against Mycobacterium tuberculosis . These findings support the potential use of (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate as a lead compound in drug discovery .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of (S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate to bacterial enzymes involved in cell wall synthesis. The results indicated promising interactions with key targets, suggesting potential mechanisms of action against bacterial strains .

Q & A

Q. What are the optimal synthetic routes for (S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate?

The synthesis typically involves multi-step protocols under controlled conditions. For example:

- Step 1 : Formation of the azetidinone core via cyclization of β-lactam precursors.

- Step 2 : Protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry.

- Step 3 : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions.

Key intermediates should be monitored using ESI-MS to confirm structural integrity, with optimal yields achieved after prolonged reaction times (e.g., 18 hours vs. 3 hours) .

Q. How can spectroscopic methods (NMR, MS) confirm the compound’s structure?

- ¹H-NMR : Look for characteristic shifts:

- Boc group : Singlet at ~1.4 ppm (9H, tert-butyl).

- Azetidinone carbonyl : Signal near 170-175 ppm in ¹³C-NMR.

- Benzyloxy protons : Aromatic protons at 7.3-7.5 ppm and -OCH₂- protons at ~4.5 ppm.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula C₁₉H₂₆N₂O₅ .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Hydrolysis : The Boc group is acid-labile; stability decreases below pH 5.

- Thermal Stability : Decomposition occurs above 80°C, confirmed via TGA-DSC analysis.

- Storage Recommendations : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or moisture uptake .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB to monitor enantiomeric excess (ee).

- Stereoselective Synthesis : Employ asymmetric catalysts (e.g., Jacobsen’s catalyst) during cyclization to preserve the (S)-configuration.

- Racemization Risk : Avoid prolonged exposure to basic conditions (>pH 9) during Boc deprotection .

Q. How to resolve contradictions in biological activity data across studies?

- In Silico Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cholinesterases or bacterial enzymes.

- Dose-Response Curves : Validate activity using standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition).

- Control Experiments : Compare with structurally similar carbamates (e.g., tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.

- Lipid-Based Formulations : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability.

- pH Adjustment : Solubility increases in mildly acidic buffers (pH 4-6) due to protonation of the carbamate group .

Q. How does the benzyloxy group influence reactivity in downstream modifications?

- Ortho-Directing Effects : The benzyloxy group directs electrophilic substitution to the para position in aromatic systems.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group while retaining the Boc-protected amine.

- Functionalization : React with Grignard reagents or organozinc species to introduce alkyl/aryl side chains .

Methodological Challenges and Solutions

Q. Experimental Design for Assessing Enzymatic Inhibition

- Assay Setup : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase assays) to measure inhibition kinetics.

- Kinetic Parameters : Calculate (inhibition constant) via Lineweaver-Burk plots.

- Negative Controls : Include carbamates without the azetidinone core to confirm target specificity .

Q. Addressing Low Yields in Multi-Step Syntheses

- Intermediate Purification : Use silica gel chromatography (hexane/EtOAc gradients) after each step.

- Catalyst Optimization : Replace triethylamine with DMAP or DBU to enhance reaction rates.

- Scale-Up Adjustments : Transition from batch reactors to continuous flow systems for improved heat/mass transfer .

Q. How to validate the compound’s role in cellular uptake studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.